molecular formula C11H11NO B1296761 8-Methoxy-2-methylquinoline CAS No. 3033-80-5

8-Methoxy-2-methylquinoline

Cat. No. B1296761
CAS RN: 3033-80-5
M. Wt: 173.21 g/mol
InChI Key: OQXVXPBDSJQYRR-UHFFFAOYSA-N
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Description

8-Methoxy-2-methylquinoline is a chemical compound with the molecular formula C11H11NO. It has a molecular weight of 173.211 Da . It is a white to almost white powder or crystal .


Synthesis Analysis

The synthesis of 2-methylquinoline, a similar compound, has been reported using a modified Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein .


Molecular Structure Analysis

The molecular structure of 8-Methoxy-2-methylquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a characteristic double-ring structure .


Chemical Reactions Analysis

Quinoline and its derivatives, including 2-methylquinoline, have been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

8-Methoxy-2-methylquinoline has a density of 1.1±0.1 g/cm3, a boiling point of 286.0±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C. It has an enthalpy of vaporization of 50.4±3.0 kJ/mol and a flash point of 104.9±12.0 °C. The compound has an index of refraction of 1.599 and a molar refractivity of 53.7±0.3 cm3 .

Scientific Research Applications

It’s worth noting that quinoline derivatives, such as 8-Hydroxy-2-methylquinoline, have been studied as potential zinc sensors in biological systems . This suggests that “8-Methoxy-2-methylquinoline” could potentially have applications in similar areas, but specific research would be needed to confirm this.

  • Quinoline Derivatives : Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . For example, 2-Methylquinoline has been synthesized using a modified Doebner–von Miller reaction protocol .

  • Tumorigenic Potential : The tumorigenic potential of 8-Methylquinoline has been evaluated in newborn CD-1 mice and Sprague-Dawley rats .

  • Preparation of Osmium Chloridophosphine Complexes : 8-Methylquinoline has been used in the preparation of osmium chloridophosphine complexes .

  • Quinoline Derivatives : Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . For example, 2-Methylquinoline has been synthesized using a modified Doebner–von Miller reaction protocol .

  • Tumorigenic Potential : The tumorigenic potential of 8-Methylquinoline has been evaluated in newborn CD-1 mice and Sprague-Dawley rats .

  • Preparation of Osmium Chloridophosphine Complexes : 8-Methylquinoline has been used in the preparation of osmium chloridophosphine complexes .

Safety And Hazards

8-Methoxy-2-methylquinoline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

8-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-6-7-9-4-3-5-10(13-2)11(9)12-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXVXPBDSJQYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90311854
Record name 8-Methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-2-methylquinoline

CAS RN

3033-80-5
Record name 3033-80-5
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Record name 8-Methoxy-2-methylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Methoxy-2-methylquinoline
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Synthesis routes and methods I

Procedure details

Methyl iodide (10.8 g, 76.3 mmol) was added to a stirred solution of 2-methylquinaldine (1.0 g, 6.3 mmol) and K2CO3 (5.0 g, 36.2 mmol) in 30 ml acetone at RT for 10 h. The reaction mixture was filtered and filtrate removed under a reduced pressure. The residue was purified by flash column chromatography with Hex/EA (3:1) and recrystallized with Hexane/EA to give 8-methoxy-2-methylquinoline as intermediates. LHMDS (2.2 to 2.5 equiv.) was treated with a stirred solution of intermediate (1 equiv.) in THF at 0° C. for 1 h. Corresponding Br(CH2)n−1OH (1.0 to 1.2 equiv.) was added to a reaction mixture and recover to RT for further 12 to 30 h. The solvent was removed under a reduced pressure. The brown oily residue was purified by flash column chromatography with Hex/EA or DCM/EA and recrystallized by Hex/EA to afford series of compounds C.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 8-hydroxyquinaldine (5.0 g) and tetrabutyl ammonium iodide (1.1 g) in tetrahydrofuran (9 ml) was treated at room temperature with sodium hydroxide (4.5 g) in water (45 ml). Methyl iodide (3.7 ml) was added and the reaction stirred overnight. The THF was removed in vacuo and the remaining solution partitioned between ethyl acetate (100 ml) and water (100 ml). The aqueous layer was re-extracted with ethyl acetate and the organic extracts combined. The organic layer was washed with saturated aqueous sodium hydrogen carbonate (100 ml) and saturated aqueous sodium chloride (100 ml). The organic layer was dried over magnesium sulphate, filtered and the filtrate evaporated in vacuo to yield the desired product as an off-white solid (5.85 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
3.7 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
C Kitamura, N Maeda, N Kamada, M Ouchi… - Journal of the Chemical …, 2000 - pubs.rsc.org
… We therefore regarded 8-methoxy-2-methylquinoline 3 as a key building block. However, few practical methods for the synthesis of 3 have been reported so far. We have succeeded in …
Number of citations: 25 pubs.rsc.org
YZ Wang - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
In the title crystal structure, C11H11NO, there are two independent molecules in the asymmetric unit. In one of the molecules, the dihedral angle between the two six-membered rings of …
Number of citations: 1 scripts.iucr.org
OV Serdyuk, IV Evseenko, GA Dushenko… - Russian Journal of …, 2012 - Springer
… we synthesized previously unknown 2-(2-anthrylvinyl)quinolin-8-ol (IIa) in moderate yield (29%), and the reaction of the same aldehyde with 8-methoxy-2-methylquinoline (Ib) afforded …
Number of citations: 24 link.springer.com
SH CHAN, CH CHUI, SW CHAN, SHL KOK, D CHAN… - pstorage-acs-6854636.s3 …
Reagents were purchased from Sigma-Aldrich and used without further purification unless otherwise specified. Thin layer chromatography was carried out on Merck silica gel 60 F 254, …
B Li, J Yao, K Guo, F He, K Chen, Z Lin, S Liu… - European journal of …, 2020 - Elsevier
… acid condition provided 8-methoxy-2-methylquinolin-4-ol 6, followed by chlorination using POCl 3 to get the other key intermediate 7 (4-chloro-8-methoxy-2-methylquinoline). Then, N-…
Number of citations: 15 www.sciencedirect.com
B Li, J Yao, F He, J Liu, Z Lin, S Liu, W Wang, T Wu… - Bioorganic …, 2021 - Elsevier
… In this study, we explored whether the 8-methoxy-2-methylquinoline moiety and bicyclic … We found that the 8-methoxy-2-methylquinoline moiety was a fundamental structure for its …
Number of citations: 6 www.sciencedirect.com
VI Gencheva, LA Omelyanchik… - Biopolymers and …, 2006 - biopolymers.org.ua
… The biological action of (8-methoxy-2-methylquinoline-4-ilthio)-carboxylic acids was studied … stabilizing effect was observed for p-(8-methoxy-2-methylquinoline-4-ilthio) lactic acid which …
Number of citations: 5 www.biopolymers.org.ua
G Malecki, JE Nycz, E Ryrych, L Ponikiewski… - Journal of Molecular …, 2010 - Elsevier
… The known compounds, 8-methoxy-2-methylquinoline (2a) and 8-methoxyquinoline (2d), were synthesised by a new route. NMR solution spectra at ambient temperature, showed …
Number of citations: 20 www.sciencedirect.com
DW Kim, HY Choi, KJ Lee, DY Chi - Organic Letters, 2001 - ACS Publications
… The oxidative demethylation of 5-amino-8-methoxy-2-methylquinoline and 5-(N-acetylamino)-8-methoxy-2-methylquinoline proceeded under the optimized conditions, providing 2a (80…
Number of citations: 65 pubs.acs.org
P Fuchs, U Hess, HH Holst, H Lund - Acta Chem. Scand. B, 1981 - actachemscand.org
… The initially formed 4-ethoxycarbonyl-l,4-dihydro8-methoxy-2-methylquinoline (7a) is … to 4-ethoxycarbonyl-3-hydroxy-8-methoxy-2-methylquinoline (8). The third isolated product, 3,4-di(…
Number of citations: 56 actachemscand.org

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